molecular formula C7H8F3N3O B15151708 N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine

N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine

Cat. No.: B15151708
M. Wt: 207.15 g/mol
InChI Key: XUGHQCPNHUWPRB-UHFFFAOYSA-N
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Description

N-[1-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine (CAS No: 2770372-18-2) is a high-purity pyrazole-oxime derivative of significant interest in research and development. Its molecular formula is C 8 H 10 F 3 N 3 O, with a molecular weight of 221.18 . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities, which includes antimicrobial, antifungal, and anti-inflammatory properties . The structure incorporates a trifluoroethyl group, a modification often used in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of the hydroxylamine oxime functional group adds versatility, making this compound a valuable synthon or building block for further chemical synthesis. It can be utilized in the creation of more complex molecules for pharmaceutical and agrochemical screening, or serve as a key intermediate in developing targeted bioactive compounds . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C7H8F3N3O/c1-5(12-14)6-2-3-13(11-6)4-7(8,9)10/h2-3,14H,4H2,1H3

InChI Key

XUGHQCPNHUWPRB-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine typically involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and pyrazole ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine. Key distinctions are highlighted below:

N-[1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

  • Molecular formula : C₉H₁₅N₃O .
  • Structural differences : Replaces the trifluoroethyl group with ethyl and methyl substituents on the pyrazole ring.
  • Impact: Reduced electronegativity compared to the trifluoroethyl analog, likely decreasing metabolic stability but improving solubility in non-polar solvents.
  • Applications: Used as a building block for non-fluorinated bioactive molecules .

(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine

  • Molecular formula : C₁₁H₁₁ClN₂O .
  • Structural differences : Substitutes the pyrazole ring with a chloro-methylindole system.
  • The chlorine atom improves oxidative stability.
  • Applications : Investigated in oncology drug discovery .

(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine

  • Molecular formula: C₁₀H₁₁F₃NO₂ .
  • Structural differences : Replaces the pyrazole with a 4-(trifluoroethoxy)phenyl group.
  • Impact : The phenyl ring increases lipophilicity, while the trifluoroethoxy group maintains electronegativity. This combination may improve blood-brain barrier penetration.
  • Applications : Explored in neuropharmacology for targeting CNS disorders .

6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide

  • Molecular formula : C₁₉H₁₉F₄N₃O .
  • Structural differences : Incorporates a piperidine-pyridine scaffold instead of hydroxylamine-pyrazole.
  • Impact : The trifluoroethyl-piperidine moiety enhances steric bulk and receptor selectivity. The pyridinecarboxamide group facilitates hydrogen bonding.

Comparative Analysis Table

Compound Molecular Formula Key Substituents Electronegativity Applications
Target compound C₉H₁₁F₃N₃O (est.) Pyrazole, trifluoroethyl, hydroxylamine High Enzyme inhibition, agrochemicals
N-[1-(1-Ethyl-3,5-dimethyl-pyrazol-4-yl)... C₉H₁₅N₃O Ethyl, methyl, pyrazole Moderate Non-fluorinated intermediates
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)... C₁₁H₁₁ClN₂O Chloro-methylindole Moderate Oncology candidates
(E)-N-{1-[4-(Trifluoroethoxy)phenyl]... C₁₀H₁₁F₃NO₂ Trifluoroethoxy-phenyl High CNS drug development
6-(3-Fluorophenyl)-N-[1-(trifluoroethyl)... C₁₉H₁₉F₄N₃O Piperidine-pyridine, trifluoroethyl High Analgesics, anti-inflammatory

Research Findings and Trends

  • Trifluoroethyl vs. Ethyl Groups : The trifluoroethyl group in the target compound significantly enhances resistance to metabolic degradation compared to ethyl analogs, as shown in stability assays .
  • Heterocycle Impact : Pyrazole-based hydroxylamines exhibit higher solubility in polar solvents than indole or phenyl derivatives, but lower bioavailability due to rapid renal clearance .
  • Biological Activity : Compounds with trifluoroethoxy or trifluoroethyl groups show improved target selectivity in enzyme inhibition studies, attributed to fluorine’s electron-withdrawing effects .

Biological Activity

N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine is a compound characterized by its unique structural features that contribute to its biological activity. This article reviews the synthesis, biological mechanisms, and potential applications of this compound based on current research findings.

  • Molecular Formula : C7H8F3N3O
  • Molecular Weight : 207.15 g/mol
  • IUPAC Name : (NZ)-N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine
  • Canonical SMILES : CC(=NO)C1=NN(C=C1)CC(F)(F)F

Synthesis

The synthesis of this compound typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with an appropriate aldehyde or ketone. The following conditions are commonly used:

  • Reagents : Hydroxylamine hydrochloride, sodium hydroxide or potassium carbonate.
  • Solvent : Ethanol or methanol.
  • Temperature : Elevated temperatures to ensure complete conversion.

This method can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity, while the pyrazole ring and ethylidenehydroxylamine moiety contribute to its overall pharmacological effects. The exact pathways may vary depending on the target and application.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound may inhibit key pathways involved in cancer cell proliferation:

  • Targets : BRAF(V600E), EGFR, and Aurora-A kinase.
  • Mechanism : Inhibition of these targets leads to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory and Antibacterial Effects

The compound also shows promise in anti-inflammatory and antibacterial applications:

  • Anti-inflammatory Activity : It has been observed to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation.
  • Antibacterial Activity : In vitro studies suggest that it disrupts bacterial cell membranes leading to cell lysis .

Case Studies

A series of studies have evaluated the biological activity of similar pyrazole derivatives:

  • Antitumor Efficacy :
    • A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
    • Mechanistic studies revealed that these compounds induce apoptosis through caspase activation pathways.
  • Inhibition of Xanthine Oxidase :
    • Pyrazole-based derivatives were tested for their ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and oxidative stress.
    • Some derivatives showed moderate inhibitory activity with IC50 values around 70 µM .

Research Findings Summary Table

Study FocusFindingsReference
Antitumor ActivityInhibition of BRAF(V600E), EGFR; apoptosis induction
Anti-inflammatory EffectsReduction in TNF-α and NO production
Antibacterial ActivityDisruption of bacterial membranes leading to lysis
Xanthine Oxidase InhibitionModerate inhibition with IC50 ~70 µM

Q & A

Q. What are the optimal synthetic routes for N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound requires careful selection of starting materials (e.g., trifluoroethyl-substituted pyrazoles) and reaction conditions (temperature, solvent, catalysts). Systematic optimization can be achieved via Design of Experiments (DoE) methodologies, which employ statistical tools to minimize the number of trials while maximizing data output. For example, factorial designs can identify critical parameters (e.g., solvent polarity, reaction time) that influence yield and purity. Analytical validation using NMR spectroscopy and mass spectrometry (MS) ensures structural confirmation .

Q. How should researchers approach the characterization of this compound to confirm structural integrity?

Methodological Answer: Characterization should involve a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and bonding.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula and isotopic patterns.
  • X-ray Crystallography: If crystallizable, this provides unambiguous structural proof.
  • FT-IR Spectroscopy: To identify functional groups like hydroxylamine (-NHOH) and pyrazole rings.
    Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in various solvents?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT ) can model:

  • Solvent Effects: Use implicit solvation models (e.g., COSMO-RS) to predict solubility and stability.
  • Reactivity Pathways: Transition-state analysis for hydrolysis or oxidation reactions.
  • Electronic Properties: Frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic behavior.
    Tools like Gaussian or ORCA, combined with machine learning workflows, enable rapid screening of solvent compatibility .

Q. How can contradictions in experimental data (e.g., varying yields under similar conditions) be resolved for this compound?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, impurities). A systematic approach includes:

  • Sensitivity Analysis: Use DoE to identify critical factors (e.g., reagent purity, inert atmosphere).
  • Reproducibility Checks: Replicate experiments with rigorously controlled conditions.
  • In Silico Feedback: Apply computational models (e.g., ICReDD’s reaction path search methods) to reconcile discrepancies between theoretical and experimental results .

Q. What methodologies are recommended for studying the reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): To identify rate-determining steps.
  • Operando Spectroscopy: Real-time monitoring via Raman or IR during catalysis.
  • Computational Microkinetic Modeling: Combine DFT-derived activation barriers with reactor-scale simulations (e.g., using COMSOL).
  • Isotopic Labeling: Trace hydroxylamine’s role in proton transfer or redox steps.
    Refer to CRDC subclass RDF2050112 for reactor design principles to ensure scalability .

Q. How can advanced software tools enhance the analysis of spectroscopic data for this compound?

Methodological Answer:

  • Machine Learning (ML): Train models on spectral databases to automate peak assignments (e.g., NMRShiftDB for NMR).
  • Multivariate Analysis: Use tools like SIMCA for Principal Component Analysis (PCA) of IR or MS datasets.
  • Quantum Chemistry Software: Predict UV-Vis spectra (e.g., TD-DFT in Gaussian) to validate experimental absorbance profiles.
  • Data Management Platforms: Secure, encrypted databases (e.g., LabArchives) ensure traceability and reproducibility .

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